molecular formula C10H10FNO2 B13902435 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile

Cat. No.: B13902435
M. Wt: 195.19 g/mol
InChI Key: UTICCJKOWNGQBL-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10FNO2 It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile typically involves the reaction of 4-fluoro-2,6-dimethoxybenzaldehyde with a suitable nitrile source under specific reaction conditions. One common method is the use of a base-catalyzed condensation reaction, where the aldehyde is reacted with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents, solvents, and reaction conditions would be carefully controlled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluoro-2,6-dimethoxybenzoic acid, while reduction could produce 2-(4-fluoro-2,6-dimethoxyphenyl)ethylamine.

Scientific Research Applications

2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2,6-dimethoxybenzaldehyde: A precursor in the synthesis of 2-(4-Fluoro-2,6-dimethoxyphenyl)acetonitrile.

    2-(4-Fluorophenyl)acetonitrile: Lacks the methoxy groups, resulting in different chemical properties and reactivity.

    2-(4-Methoxyphenyl)acetonitrile: Lacks the fluoro group, affecting its biological activity and applications.

Uniqueness

This compound is unique due to the combination of fluoro and methoxy groups on the phenyl ring, which imparts distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

2-(4-fluoro-2,6-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10FNO2/c1-13-9-5-7(11)6-10(14-2)8(9)3-4-12/h5-6H,3H2,1-2H3

InChI Key

UTICCJKOWNGQBL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1CC#N)OC)F

Origin of Product

United States

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